

Entecavir-d2 for In Vitro and In Vivo Experiments: A Technical Guide

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Compound of Interest

Compound Name: **Entecavir-d2**

Cat. No.: **B12410686**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of **Entecavir-d2** in preclinical research, focusing on its use in both in vitro and in vivo experimental settings. While **Entecavir-d2**'s primary role is as a stable isotope-labeled internal standard for the precise quantification of Entecavir, this guide also details the broader experimental applications and mechanistic actions of Entecavir, for which **Entecavir-d2** serves as a crucial analytical tool.

Core Concepts: Entecavir and its Deuterated Analog

Entecavir is a potent and selective guanosine nucleoside analog that acts as an antiviral agent against the Hepatitis B virus (HBV).^{[1][2][3][4]} Its deuterated form, **Entecavir-d2**, incorporates deuterium atoms, which increases its molecular weight without altering its chemical properties. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate measurement of Entecavir in biological matrices.^[5]

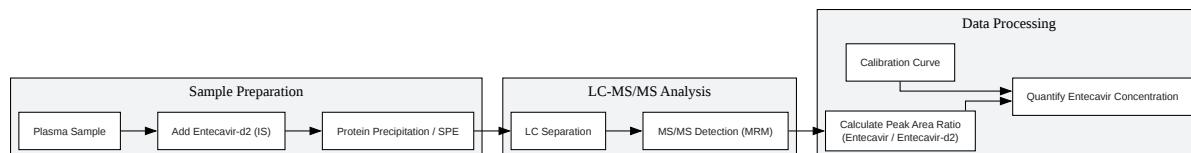
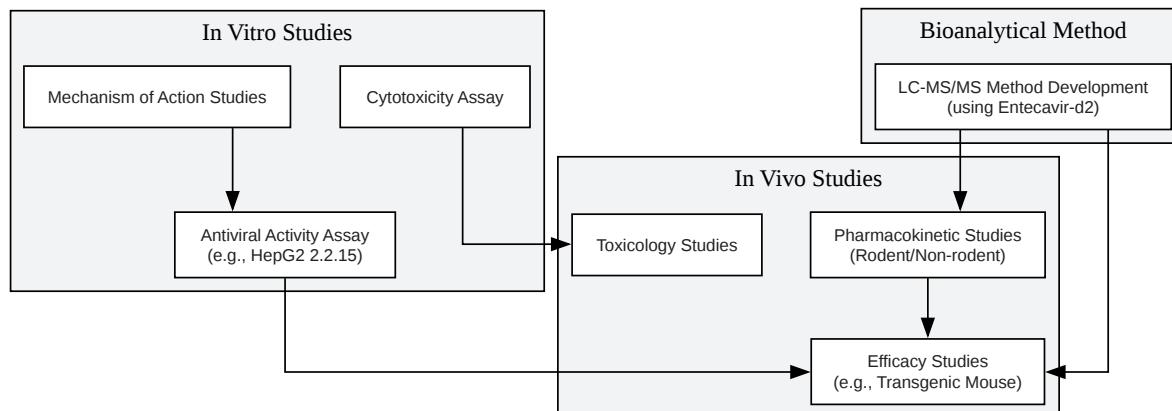
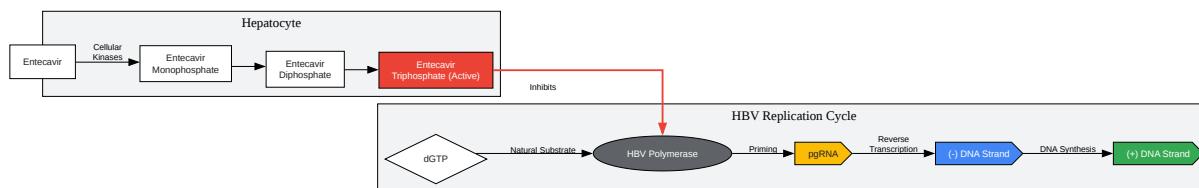
Mechanism of Action: Inhibition of HBV Replication

Entecavir exerts its antiviral activity by targeting the HBV polymerase, a multifunctional enzyme essential for viral replication.^{[1][2][6]} The process involves intracellular phosphorylation to its active triphosphate form, Entecavir triphosphate (ETV-TP).^{[1][3]} ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and inhibits all three functional activities of the HBV polymerase:

- Priming: The initiation of DNA synthesis.[1][3]
- Reverse Transcription: The synthesis of the negative DNA strand from the pregenomic RNA template.[1][3]
- DNA-dependent DNA Polymerase Activity: The synthesis of the positive DNA strand.[1][3]

Incorporation of ETV-TP into the growing viral DNA chain leads to premature chain termination, effectively halting HBV replication.[6]

Signaling Pathway Diagram



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